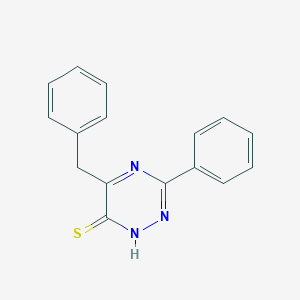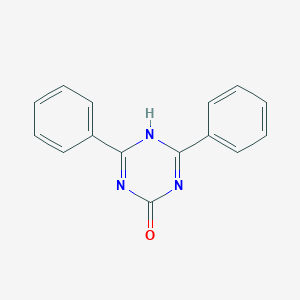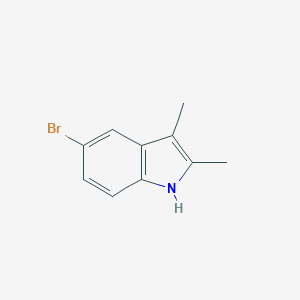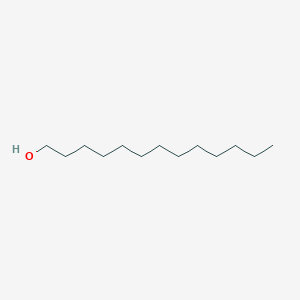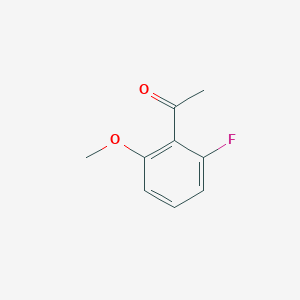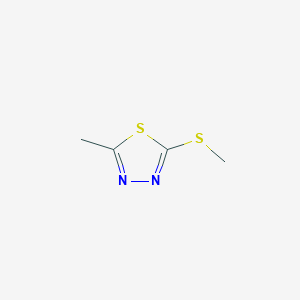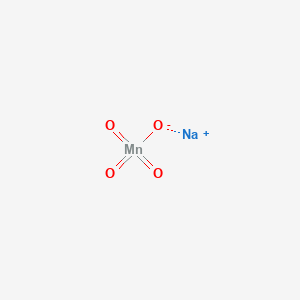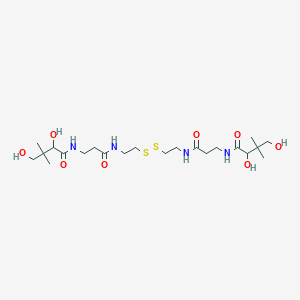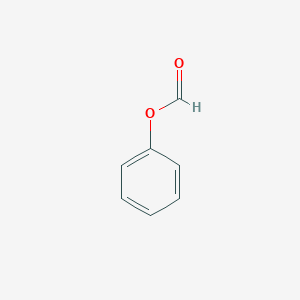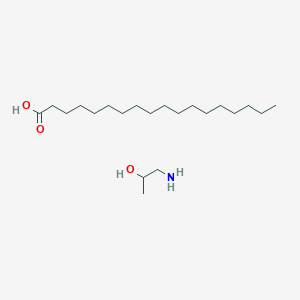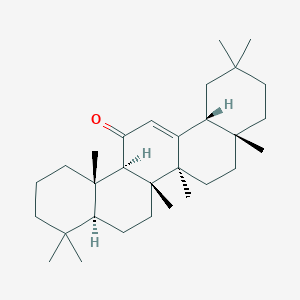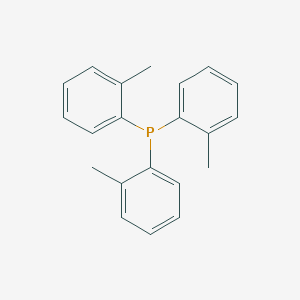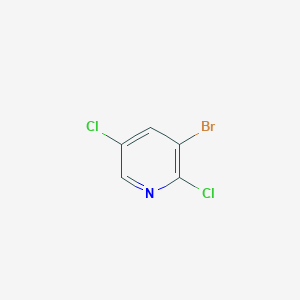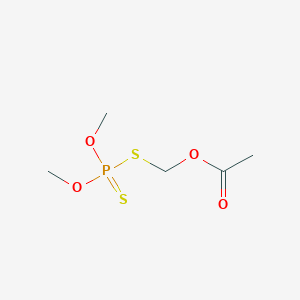
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate, commonly known as dimethoate, is a widely used organophosphate insecticide. It is an efficient pesticide with a broad range of applications in agriculture, horticulture, and forestry.
Mecanismo De Acción
Dimethoate acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that regulates muscle contraction. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Dimethoate is highly toxic to insects, but it also has adverse effects on non-target organisms, including mammals and birds. The compound can cause a range of physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term effects, such as neurological damage, reproductive impairment, and immune system dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethoate is a widely used insecticide in laboratory experiments due to its effectiveness and availability. However, its toxicity and potential health hazards pose a significant risk to researchers and laboratory animals. The compound must be handled with extreme caution, and appropriate safety measures must be taken to avoid exposure.
Direcciones Futuras
Future research on dimethoate should focus on developing safer and more effective alternatives to organophosphate insecticides. Studies should also investigate the long-term effects of exposure to dimethoate and other organophosphate pesticides on human health and the environment. Additionally, research should explore the potential of using natural compounds and biological control methods to manage insect pests in agriculture and other industries.
Conclusion:
Dimethoate is a widely used organophosphate insecticide with a broad range of applications in agriculture, horticulture, and forestry. It is highly effective in controlling insect pests, but it also poses significant risks to human health and the environment. Future research should focus on developing safer and more sustainable alternatives to organophosphate insecticides to reduce the adverse effects of pesticide use on human health and the environment.
Métodos De Síntesis
Dimethoate is synthesized by reacting O,O-dimethyl phosphorodithioate with formaldehyde in the presence of acetic acid. The final product is obtained by treating the intermediate with acetic anhydride. The reaction is shown below:
O,O-dimethyl phosphorodithioate + formaldehyde + acetic acid → intermediate → dimethoate + acetic anhydride
Aplicaciones Científicas De Investigación
Dimethoate is extensively used in scientific research for its insecticidal properties. It is used to study the effects of insecticides on different organisms, including insects, mammals, and plants. The compound is also used to investigate the mechanisms of organophosphate toxicity and resistance.
Propiedades
Número CAS |
1741-11-3 |
|---|---|
Nombre del producto |
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate |
Fórmula molecular |
C5H11O4PS2 |
Peso molecular |
230.2 g/mol |
Nombre IUPAC |
dimethoxyphosphinothioylsulfanylmethyl acetate |
InChI |
InChI=1S/C5H11O4PS2/c1-5(6)9-4-12-10(11,7-2)8-3/h4H2,1-3H3 |
Clave InChI |
NOQSFQMPWUXNPT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCSP(=S)(OC)OC |
SMILES canónico |
CC(=O)OCSP(=S)(OC)OC |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



